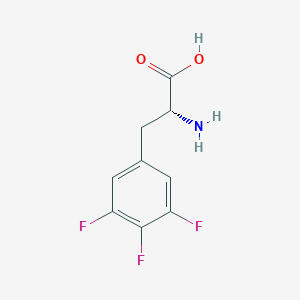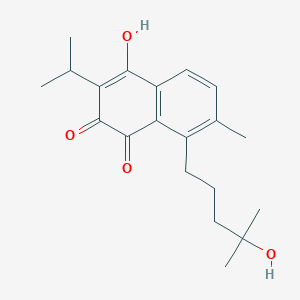
D-(3,4,5-Trifluorofenil)-alanina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-(3,4,5-Trifluorophenyl)-alanine is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-(3,4,5-Trifluorophenyl)-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-(3,4,5-Trifluorophenyl)-alanine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
Los ácidos borónicos y sus derivados, como el “®-2-Amino-3-(3,4,5-trifluorofenil)propanoico”, se han estudiado en química medicinal . Han mostrado diversas actividades biológicas, incluyendo actividades anticancerígenas, antibacterianas y antivirales . La introducción de un grupo de ácido borónico a las moléculas bioactivas puede modificar la selectividad, las características fisicoquímicas y farmacocinéticas, mejorando las actividades existentes .
Síntesis de Derivados de Ácido Borónico
“®-2-Amino-3-(3,4,5-trifluorofenil)propanoico” se puede utilizar en la síntesis de derivados de ácido borónico . Estos compuestos tienen una reactividad versátil, estabilidad y baja toxicidad, lo que los hace útiles en química sintética .
Actividad Catalítica
Tris(3,4,5-trifluorofenil)borano, un compuesto relacionado con “®-2-Amino-3-(3,4,5-trifluorofenil)propanoico”, se ha explorado por su actividad catalítica . Se ha encontrado que es activo en la hidroboración de sustratos de aldehído, cetona e imina .
Aplicaciones de Sensores
Los ácidos borónicos, como el “®-2-Amino-3-(3,4,5-trifluorofenil)propanoico”, se han utilizado en el desarrollo de sensores . Su capacidad para formar enlaces covalentes reversibles con dioles los hace útiles en la detección de diversas sustancias .
Sistemas de Administración de Medicamentos
Los ácidos borónicos se han utilizado en el desarrollo de sistemas de administración de medicamentos
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to target lung cancer cells . They inhibit lung cancer cell proliferation and migration .
Mode of Action
Related compounds have been shown to inhibit the phosphorylation of p38 in lung cancer cells . This suggests that D-(3,4,5-Trifluorophenyl)-alanine may interact with its targets to induce similar biochemical changes.
Biochemical Pathways
Related compounds have been found to inhibit the expression of matrix metalloproteinases-2 (mmp-2) and mmp-9 in lung cancer cells . These proteins are involved in the degradation of extracellular matrix, which is a crucial step in the progression of cancers.
Pharmacokinetics
A study on similar compounds has shown that they follow lipinski’s rule of 5, suggesting good bioavailability .
Result of Action
Related compounds have been found to display strong cytostatic effects on lung cancer cell proliferation . They also significantly inhibit migration by reducing the expression of MMP-2 and MMP-9 in lung cancer cells .
Análisis Bioquímico
Biochemical Properties
It has been found to be involved in the hydroboration reactions of unsaturated substrates .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are ongoing to determine the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Propiedades
IUPAC Name |
(2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKCVRLOYOHGFK-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427508 |
Source


|
| Record name | D-(3,4,5-Trifluorophenyl)-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217684-62-2 |
Source


|
| Record name | D-(3,4,5-Trifluorophenyl)-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














